![molecular formula C19H22N2O2 B563554 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid CAS No. 1189861-91-3](/img/no-structure.png)
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid” is a labeled piperidine derivative which serves as a potential analgesic agent . It has a molecular weight of 316.35 and a molecular formula of C 1313 C 6 H 22 N 2 O 2 .
Molecular Structure Analysis
The molecular formula of this compound is C 1313 C 6 H 22 N 2 O 2 . The SMILES representation is NC(=O)C1(CCN(Cc2ccccc2)CC1)N[13c]3[13cH][13cH][13cH][13cH][13cH]3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.35 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Enzymatic Metabolism in Antidepressant Development
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid has been studied in the context of the metabolism of novel antidepressants. For example, Lu AA21004, a new antidepressant, was found to be metabolized into various metabolites including a benzylic alcohol which is further oxidized to a corresponding benzoic acid, similar in structure to 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid. This study highlights the role of cytochrome P450 enzymes in this metabolic process, indicating the importance of understanding enzymatic pathways in drug development (Hvenegaard et al., 2012).
Structural Analysis and Hydrogen Bonding
Research into the hydrogen bond scheme of 4-piperidinecarboxylic acids, including 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid, has been conducted using X-ray diffraction, NMR spectroscopy, and semi-empirical calculations. These studies reveal the three-dimensional assembly of hydrogen bonds in the compound, providing insights into its structural properties, which are critical for designing drugs with optimal molecular interactions (Mora et al., 2002).
Synthesis and Biological Evaluation
The synthesis of compounds containing 4-piperidinecarboxylic acid structures has been explored for their potential biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their biological activities, including inhibition of enzymes like butyrylcholinesterase. This research underlines the versatility of piperidinecarboxylic acid derivatives in medicinal chemistry (Khalid et al., 2016).
Antimicrobial and Antioxidant Properties
Studies have also been conducted on phenylsulfamoyl carboxylic acids, related to 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid, for their antimicrobial and antioxidant activities. Such research is crucial for discovering new compounds that can be effective against various microbial infections and oxidative stress, expanding the potential therapeutic applications of these compounds (Egbujor et al., 2019).
Catalytic Properties in Organic Reactions
The ligand containing 4-amino-1-benzyl piperidine group, a close derivative of the compound , has been synthesized and used in studies involving catalytic properties in organic reactions like the Suzuki–Miyaura coupling. This showcases the potential application of such compounds in facilitating complex chemical reactions, which is significant in pharmaceutical and material science industries (Kilic et al., 2008).
Safety And Hazards
properties
CAS RN |
1189861-91-3 |
---|---|
Product Name |
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid |
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
316.351 |
IUPAC Name |
4-(anilino)-1-benzylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
InChI Key |
YFSCBWDAVTYIMM-IPTBCTDGSA-N |
SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
synonyms |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxylic Acid; 4-(Anilino-13C6)-1-benzylpiperidine-4-carboxylic Acid; NSC 73748-13C6; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.